Cycloate

Vue d'ensemble

Description

Cycloate is a colorless liquid with an aromatic odor . It is used as a selective systemic herbicide . It is a primary aliphatic amine and a selective thiocarbamate herbicide which provides effective preemergence control of nutsedge (Cyperus spp.) and annual grasses .

Molecular Structure Analysis

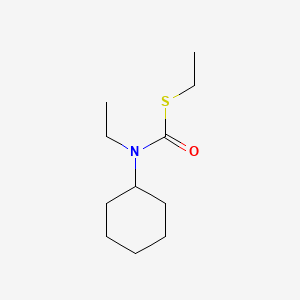

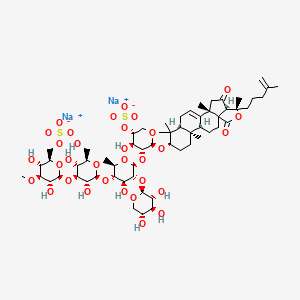

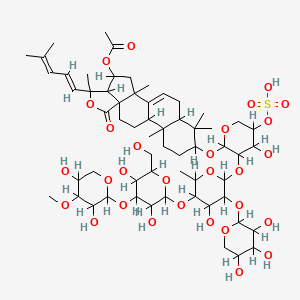

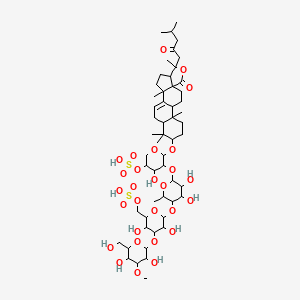

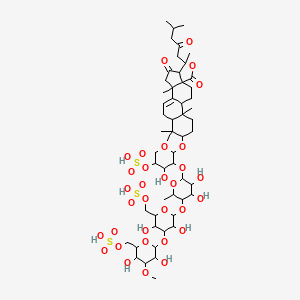

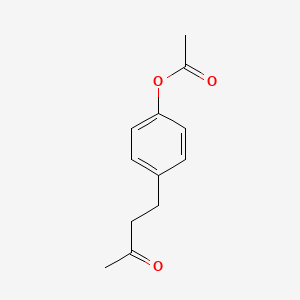

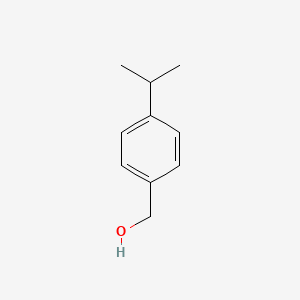

Cycloate has the molecular formula C11H21NOS . Its IUPAC name is S-ethyl N-cyclohexyl-N-ethylcarbamothioate . The molecular weight of Cycloate is 215.36 g/mol .

Physical And Chemical Properties Analysis

Cycloate has a melting point of 11.5°C and a boiling point of 145 °C at a pressure of 10 Torr . Its density is 1.0156 and it has a vapor pressure of 0.002Pa at 25℃ . The refractive index of Cycloate is estimated to be 1.5500 . It has a flash point of >100 °C and it is stored at a temperature of 0-6°C . The water solubility of Cycloate is 85mg/L at 22 ºC .

Applications De Recherche Scientifique

Weed Control in Spinach Cultivation

Cycloate is primarily used as a pre-emergent herbicide in fresh market spinach. Studies have shown that Cycloate followed by phenmedipham application at the two-leaf stage of spinach is safe and improves weed control compared to Cycloate alone, reducing weed biomass significantly .

Interaction with Fatty Acid Elongase

Research indicates that Cycloate acts as an inhibitor of fatty acid elongase, modulating the metabolism of very long side chain alkylresorcinols in rye seedlings. This interaction suggests potential applications in studying fatty acid metabolism and associated biological processes .

Sugarbeet Growth Response

Cycloate has been evaluated for its effects on sugarbeets, particularly in response to different herbicides. Although temporary injury to sugarbeets was observed when Cycloate was incorporated deeply, the plants recovered fully and continued normal growth, indicating its safety profile for sugarbeet cultivation .

Mécanisme D'action

Target of Action

Cycloate, a selective thiocarbamate herbicide, primarily targets the acetylcholinesterase enzyme . This enzyme plays a crucial role in signal transduction at the neuromuscular junction by rapidly hydrolyzing the acetylcholine released into the synaptic cleft .

Mode of Action

Upon plant uptake, Cycloate is metabolically cleaved to produce an active form of the herbicide via sulfoxide enzyme activity . It inhibits the biosynthesis of very-long-chain fatty acids, which are essential constituents of plant waxes and suberin .

Biochemical Pathways

Cycloate significantly affects the metabolism of very-long-side-chain alkylresorcinols in plants . This confirms the existence of parallels in both fatty acid and alkylresorcinol biosynthetic pathways . The cycloate-driven accumulation of 5-n-alkylresorcinols may improve the resistance of cereals to infections caused by microbial pathogens .

Pharmacokinetics

Cycloate is moderately soluble in water but insoluble in many organic solvents . It is a highly volatile substance and may be moderately persistent in soil and water systems depending on environmental conditions . The loss of Cycloate from the soil is primarily via evaporation and bacterial breakdown . Results from field studies showed a half-life of 10-11 days for Cycloate applied to sandy loam soil . Its leaching potential to the groundwater is considered low .

Result of Action

The molecular and cellular effects of Cycloate’s action primarily involve the inhibition of very-long-chain fatty acid biosynthesis . This inhibition disrupts the normal functioning of plant cells, affecting their growth and development .

Action Environment

The efficacy and stability of Cycloate’s action can be influenced by various environmental factors. These include the type of soil, temperature, moisture content, and microbial activity . For instance, Cycloate’s persistence in soil and water systems can vary depending on these environmental conditions . Furthermore, the rate of evaporation and bacterial breakdown of Cycloate, which contribute to its loss from the soil, can also be influenced by these factors .

Propriétés

IUPAC Name |

S-ethyl N-cyclohexyl-N-ethylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NOS/c1-3-12(11(13)14-4-2)10-8-6-5-7-9-10/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCAFRGABIXSDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NOS | |

| Record name | CYCLOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032356 | |

| Record name | Ethyl N-cyclohexyl-N-ethylthiolcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cycloate is a colorless liquid with an aromatic odor. Used as a selective systemic herbicide., Colorless or amber to yellow clear oily liquid; [HSDB] | |

| Record name | CYCLOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cycloate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4575 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

145 °C at 10 mm Hg | |

| Record name | CYCLOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

139 °C (TAG OPEN CUP) | |

| Record name | CYCLOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with most organic solvents, e.g. acetone, benzene, methanol, ethanol, xylene, kerosene, etc., Miscible with 4-methylpentan-2-one, In water, 85 mg/L at 22 °C | |

| Record name | CYCLOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.016 at 30 °C/4 °C | |

| Record name | CYCLOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.002 [mmHg], 1.57X10-3 mm Hg at 25 °C | |

| Record name | Cycloate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4575 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Cycloate | |

Color/Form |

Colorless liquid, Oily | |

CAS RN |

1134-23-2 | |

| Record name | CYCLOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ro-Neet 6E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-cyclohexyl-N-ethylthiolcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-ethyl N-cyclohexylthiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMZ37NA07H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

11.5 °C | |

| Record name | CYCLOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mode of action of Cycloate?

A1: Cycloate, a thiocarbamate herbicide, primarily acts by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs). [] VLCFAs are essential constituents of plant waxes and suberin, crucial components for plant growth and development. []

Q2: How does the inhibition of VLCFA biosynthesis affect plants?

A2: Inhibiting VLCFA biosynthesis disrupts the formation of plant waxes and suberin. This disruption affects cell membrane integrity, water regulation, and ultimately hinders overall plant growth, leading to weed control. []

Q3: Does Cycloate affect the biosynthesis of other plant lipids?

A3: Yes, studies suggest that Cycloate also impacts the biosynthesis of resorcinolic lipids, specifically 5-n-alkylresorcinols. [] These lipids play a role in plant defense mechanisms against fungal pathogens. []

Q4: What is the molecular formula and weight of Cycloate?

A4: The molecular formula of Cycloate is C11H21NOS, and its molecular weight is 215.37 g/mol. []

Q5: Is there any spectroscopic data available for characterizing Cycloate?

A5: Yes, researchers frequently utilize gas chromatography coupled with mass spectrometry (GC/MS) for identifying and quantifying Cycloate and its metabolites. [, , ] This technique provides valuable information regarding the compound's fragmentation pattern and aids in its structural elucidation.

Q6: How does Cycloate behave under different soil conditions?

A6: Cycloate's efficacy can vary depending on soil type. For example, its lateral movement and toxicity to barnyardgrass were greater in loamy sand soil than in silt loam soils when applied via subsurface line injection. [] Additionally, its movement and effectiveness were highest when injected into pre-irrigated soil without further irrigation. []

Q7: Does the method of Cycloate application influence its effectiveness?

A7: Yes, incorporating Cycloate mechanically into the soil generally results in greater effectiveness compared to injection methods. [] This suggests that proper soil mixing enhances its availability and subsequent activity.

Q8: How does soil moisture affect Cycloate's efficacy?

A8: Cycloate generally exhibits increased mobility in moist soils compared to dry soils. [] When injected into dry loamy sand, its movement remained similar regardless of immediate or delayed (24 hours) irrigation. []

Q9: Does Cycloate exhibit any catalytic properties?

A9: Cycloate itself doesn't exhibit catalytic properties. Its primary mode of action involves inhibiting an enzymatic step in the VLCFA biosynthesis pathway, rather than acting as a catalyst.

Q10: Have any computational studies been conducted on Cycloate?

A10: While specific QSAR models for Cycloate are not described in the provided literature, computational chemistry techniques could potentially be employed to explore its structure-activity relationships, predict its environmental fate, and gain further insights into its mode of action.

Q11: How does the structure of Cycloate contribute to its herbicidal activity?

A11: The specific structural features of Cycloate responsible for its interaction with the VLCFA biosynthesis enzyme are not fully elucidated in the provided literature. Further research is needed to determine the precise structure-activity relationships.

Q12: How does the formulation of Cycloate affect its application and efficacy?

A12: While the provided literature primarily focuses on Cycloate's effects on weeds and crops, formulation plays a crucial role in its practical application. Formulating agents can influence factors such as solubility, stability, volatility, and uptake by target plants, ultimately impacting its efficacy and environmental fate.

Q13: Are there any regulations regarding the use and disposal of Cycloate?

A13: While specific regulations aren't detailed in the provided research papers, it's essential to consult and adhere to local and international guidelines for safe handling, application, and disposal of Cycloate to minimize potential environmental and health risks.

Q14: What is known about the uptake and metabolism of Cycloate in plants?

A14: Studies in radish leaves identified twelve new metabolites of Cycloate, highlighting the plant's ability to metabolize the herbicide. [] The identified metabolic pathways include ring-hydroxylation, glucosylation, esterification with malonic acid, and conjugation with glutathione. [] Further research is necessary to fully elucidate the fate and transport of Cycloate and its metabolites in different plant species.

Q15: How is the efficacy of Cycloate evaluated?

A15: Researchers commonly assess Cycloate's efficacy through greenhouse and field studies. [, , , , , , , , , , , , , , ] These studies involve evaluating parameters such as weed control efficacy, crop tolerance, and impact on crop yield.

Q16: Is there evidence of weed resistance to Cycloate?

A16: While the provided literature doesn't explicitly mention Cycloate resistance, repeated use of any herbicide has the potential to select for resistant weed populations. [] Rotating herbicides with different modes of action is crucial for preventing or delaying the development of herbicide resistance.

Q17: What is the toxicological profile of Cycloate?

A17: Toxicological data specific to Cycloate are not discussed in the provided literature. Consulting relevant safety data sheets and toxicological databases is crucial for understanding the potential hazards associated with Cycloate exposure.

Q18: What is the environmental fate of Cycloate?

A19: Studies have shown that Cycloate can undergo biodegradation in soil. [, , ] Repeated applications of Cycloate can lead to enhanced biodegradation due to the selection and enrichment of Cycloate-degrading microorganisms in the soil. [, , ]

Q19: How does Cycloate affect non-target organisms?

A19: The provided literature focuses primarily on the effects of Cycloate on weeds and crops. Further research is needed to fully understand its impact on non-target organisms in the environment.

Q20: Are there strategies to mitigate the environmental impact of Cycloate?

A20: Implementing integrated pest management (IPM) practices, such as crop rotation, cover cropping, and judicious herbicide use, can help minimize the reliance on Cycloate and reduce its potential environmental impact.

Q21: How are analytical methods for Cycloate validated?

A23: Analytical methods for quantifying Cycloate residues, like those employing GC/MS, undergo rigorous validation procedures. [] These procedures typically involve assessing parameters such as accuracy, precision, specificity, linearity, range, limit of detection, and limit of quantification to ensure reliable and reproducible results.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3S,5S)-1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl)-N-(3-methoxybenzyl)-3,3-dimethylbutanamide](/img/structure/B1669337.png)